4-(4-Fluoro-3-methylphenyl)thiosemicarbazide
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Overview
Description
4-(4-Fluoro-3-methylphenyl)thiosemicarbazide is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a thiosemicarbazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)thiosemicarbazide typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety into corresponding amines.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-methylphenyl)thiosemicarbazide
- 4-(4-Bromo-3-methylphenyl)thiosemicarbazide
- 4-(4-Methylphenyl)thiosemicarbazide
Uniqueness
4-(4-Fluoro-3-methylphenyl)thiosemicarbazide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10FN3S |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-amino-3-(4-fluoro-3-methylphenyl)thiourea |
InChI |
InChI=1S/C8H10FN3S/c1-5-4-6(2-3-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) |
InChI Key |
YUVWWJSGGXQAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NN)F |
Origin of Product |
United States |
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